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molecular formula C10H10N2O B8684543 ethyl N-cyanobenzimidate

ethyl N-cyanobenzimidate

Cat. No. B8684543
M. Wt: 174.20 g/mol
InChI Key: LYNKYVUBUDZWSG-UHFFFAOYSA-N
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Patent
US06586441B2

Procedure details

Following the method of Huffmann and Schaefer (J. Org. Chem. 1963, 28, 1816), a stirred mixture of 50 ml (221 mmol) triethylorthobenzoate, 9.3 g (221 mmol) cyanamide and 42 ml (442 mmol) acetic anhydride was heated at 130-150° C. for 1.5 hours with concomitant removal of the ensuing ethyl acetate and acetic anhydride by distillation from the reaction flask. The reaction mixture was then concentrated in vacuo using a rotary evaporater. Kugelrohr distillation (120° C., 3 mbar) afforded 35.8 g (93%) N-cyano-benzenecarboximidic acid ethyl ester as a colourless oil. ES-MS m/e (%): 175 (M+H+, 100).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4](OCC)(OCC)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[N:17]#[C:18][NH2:19].C(OC(=O)C)(=O)C>C(OCC)(=O)C>[CH2:2]([O:3][C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[N:19][C:18]#[N:17])[CH3:1]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CCOC(C1=CC=CC=C1)(OCC)OCC
Name
Quantity
9.3 g
Type
reactant
Smiles
N#CN
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation (120° C., 3 mbar)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=NC#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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